molecular formula C13H14N2O3S B6644120 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine

Cat. No.: B6644120
M. Wt: 278.33 g/mol
InChI Key: GABCZRRMYKYEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine is a heterocyclic compound that features a quinoline moiety fused with an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe, ensuring minimal generation of harmful by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylquinolin-8-yl)sulfonyl-1,2-oxazolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline moiety with an oxazolidine ring makes it a valuable scaffold for developing new therapeutic agents .

Properties

IUPAC Name

2-(3-methylquinolin-8-yl)sulfonyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-8-11-4-2-5-12(13(11)14-9-10)19(16,17)15-6-3-7-18-15/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABCZRRMYKYEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCCO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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